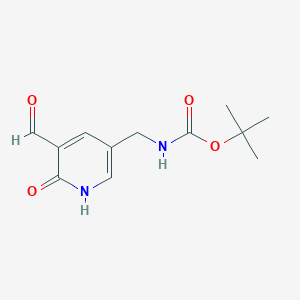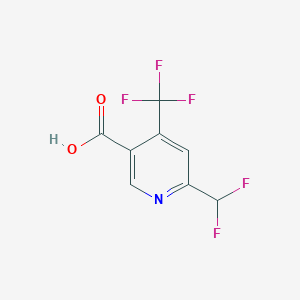
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the indole nitrogen, which can be removed using mild deprotection strategies such as the addition of 3-methoxypropylamine .
Chemical Reactions Analysis
CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include oxindoles, indolines, and halogenated indoles .
Scientific Research Applications
CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antiviral activity, and antimicrobial effects .
Comparison with Similar Compounds
CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM is unique due to its specific structure and the presence of the Boc-protected indole moiety. Similar compounds include:
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer activities.
Indole-3-carbinol: Studied for its anticancer properties.
These compounds share the indole core but differ in their functional groups and specific biological activities .
Properties
Molecular Formula |
C17H23N3O6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydrazinylethyl)indole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H21N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-11(8-9-17-16)12-6-4-5-7-13(12)18;3-1(4)2(5)6/h4-7,10,17H,8-9,16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
SKPZHHLJFXZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCNN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)

![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)



![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
